

Navigating the *Medicago truncatula* Genomic Landscape: A Guide to Downloading Sequence Data

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Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to efficiently download sequence data from the primary *Medicago truncatula* databases. These protocols and application notes detail the necessary steps to access a wealth of genomic, transcriptomic, and proteomic information critical for advancing research in legume biology, crop improvement, and drug discovery.

Overview of Primary Data Repositories

Medicago truncatula, a model legume species, has its genomic and related data housed in several key public databases. Each repository offers unique tools and data organization, catering to different research needs. The primary portals for accessing this data are:

- The *Medicago* Analysis Portal: An integrated resource that combines data from the Legume Information System (LIS) and resources formerly hosted by the Noble Research Institute. It serves as a central hub for genetic and genomic data.
- J. Craig Venter Institute (JCVI) *Medicago truncatula* Genome Database: A long-standing resource providing access to various genome assemblies and annotations.

- EnsemblPlants: A comprehensive resource for plant genomics, offering powerful tools for data visualization, comparison, and bulk download.
- Phytozome: The Joint Genome Institute's (JGI) plant comparative genomics portal, which provides access to a wide range of plant genomes and tools for their analysis.

Comparative Overview of Major Genome Assemblies and Annotations

Researchers should be aware of the different versions of the *Medicago truncatula* genome assembly and annotation, as the choice of version can impact the interpretation of results. The table below summarizes key metrics for some of the most commonly used versions available across the different portals.

Metric	JCVI Mt4.0v2[1]	EnsemblPlants MtrunA17r5.0-ANR	Phytozome Mt4.0v1
Assembly Version	Mt4.0	MtrunA17r5.0-ANR	Mt4.0
Annotation Version	Mt4.0v2	INRA/CNRS Annotation	Mt4.0v1
Total Genome Size	~390 Mb	429.7 Mb	411.8 Mb
Number of Chromosomes	8[2]	8	8
Number of Gene Loci	50,376[1]	50,547	50,894
- Protein-coding	~32,000 (High Confidence)[1]	44,450	Not specified
- Non-coding	Not specified	6,097	Not specified
Data Source	JCVI[1]	INRA/CNRS[2]	JGI

Experimental Protocols for Data Download

The following protocols provide step-by-step instructions for downloading various types of sequence data from the primary *Medicago truncatula* databases.

Protocol 1: Bulk Download from the Medicago Analysis Portal (Legume Information System)

The Medicago Analysis Portal provides access to a centralized "Data Store" for bulk downloads of genome assemblies, annotations, and other datasets.

Methodology:

- Navigate to the Medicago Analysis Portal.
- In the main navigation bar, click on "Download".
- This will take you to the Legume Information System "Data Store" for Medicago.
- The data is organized by species (*Medicago truncatula*) and then by data type (e.g., 'genomes', 'annotations').
- Click on the desired data type folder to expand its contents.
- Within each folder, datasets are further organized by genome assembly version or annotation name.
- Identify the desired file(s) for download. Commonly used file formats include:
 - FASTA (.fasta or .fa): For genomic DNA, cDNA, or protein sequences.
 - GFF3 (.gff3): For genome annotation information.
- Click on the file name to initiate the download.

Protocol 2: Downloading Data from EnsemblPlants

EnsemblPlants offers a user-friendly interface for downloading a wide variety of sequence and annotation data.

Methodology:

- Go to the EnsemblPlants website.

- In the "Search for a species" box, type "Medicago truncatula" and select the appropriate result.
- On the Medicago truncatula species page, you have several options for data download:
 - For whole-genome data: Click on "Download DNA sequence (FASTA)" to download the entire genome assembly.
 - For gene sets and annotations: Click on "Download genes, cDNAs, ncRNA, proteins - FASTA / GFF3". This will take you to the FTP download directory for the current release.
- Alternatively, for more customized downloads, use the "Export data" feature available on many pages (e.g., when viewing a specific gene or genomic region).
 - Navigate to a gene of interest or a specific genomic location.
 - On the left-hand menu, click on "Export data".
 - Select the desired data type (e.g., "Genomic", "cDNA", "Protein"), output format (e.g., FASTA, GFF3), and compression.
 - Click "Next" and then "Save as File" to download the data.

Protocol 3: Accessing Data from Phytozome

Phytozome provides a centralized download location for all data associated with a specific genome version.

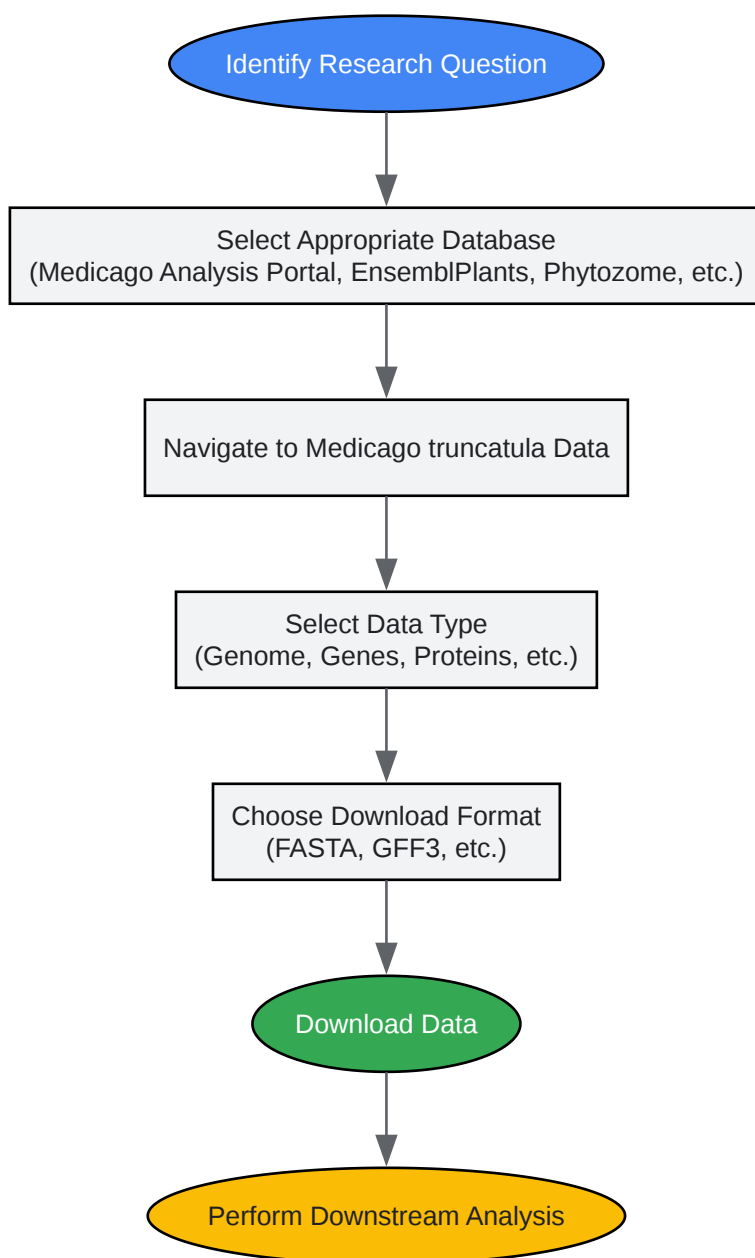
Methodology:

- Access the Phytozome portal.
- In the "Organism" search bar, type "Medicago truncatula" and select the desired genome assembly version (e.g., Mt4.0v1).
- On the Medicago truncatula genome page, click on the "Download" tab.
- This will take you to a page with a list of all available files for that genome version.

- The files are organized by data type, including:
 - Assembly: Genomic DNA sequences (masked and unmasked).
 - Annotation: Gene and transcript sequences (CDS, cDNA, protein) in FASTA format, and annotation information in GFF3 format.
- Click on the desired file name to begin the download. Files are typically provided in a compressed format (e.g., .gz).

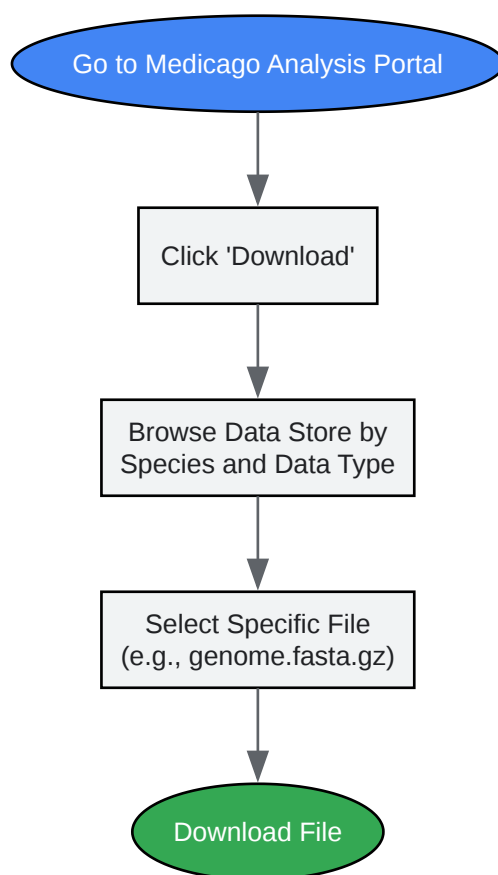
Visualization of Data Download Workflows

The following diagrams illustrate the logical flow for accessing and downloading sequence data from the primary *Medicago truncatula* databases.



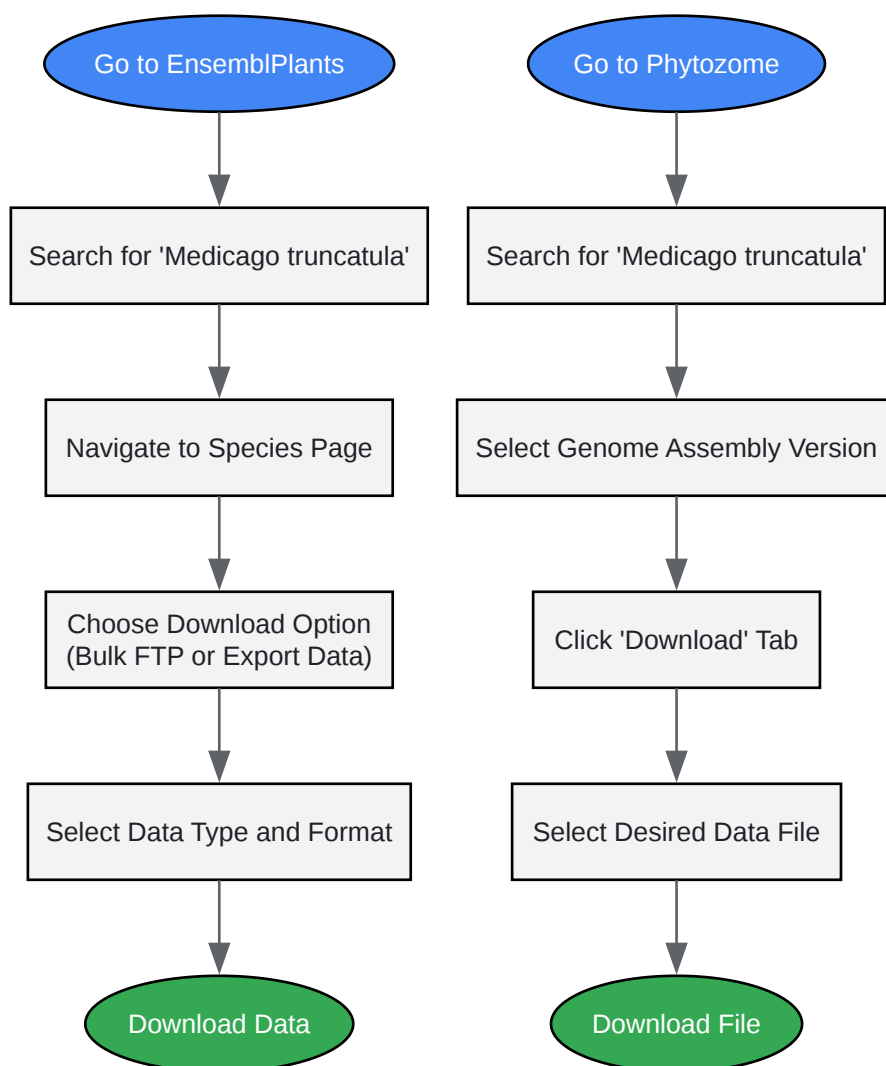
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Caption: Generalized workflow for acquiring sequence data.



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Caption: Workflow for the Medicago Analysis Portal.



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References

- 1. *Medicago truncatula* Genome Database | J. Craig Venter Institute [jcv.org]
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